rac-(3R,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,4-dihydroxypyrrolidine-3-carboxylic acid
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Overview
Description
rac-(3R,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,4-dihydroxypyrrolidine-3-carboxylic acid is a complex organic molecule with significant relevance in various scientific fields. The racemic mixture features two enantiomers that have potential applications in chemical synthesis and pharmaceutical research. Its structure comprises a pyrrolidine ring, which is a core component of numerous bioactive compounds, coupled with hydroxyl and carboxylic acid functionalities that enhance its chemical reactivity and versatility.
Preparation Methods
Synthetic Routes
The preparation of rac-(3R,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,4-dihydroxypyrrolidine-3-carboxylic acid typically involves multi-step organic synthesis starting from simpler precursors. One common route includes the initial formation of the pyrrolidine ring through a cyclization reaction, followed by the introduction of hydroxyl groups via selective oxidation. The fluorene moiety is introduced through an esterification or acylation reaction using fluorene derivatives. Finally, the carboxylic acid group is appended through a hydrolysis step.
Industrial Production Methods
Industrial-scale production would likely utilize batch or continuous flow reactors to streamline the synthesis process. Optimized conditions, such as specific catalysts or reaction mediums, are employed to increase yield and purity. Quality control measures, like chromatographic techniques, ensure the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
rac-(3R,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,4-dihydroxypyrrolidine-3-carboxylic acid undergoes various reactions, including:
Oxidation: : Forms ketones or carboxylic acids with reagents like PCC or KMnO₄.
Reduction: : Reduces to alcohols or alkanes using agents such as LiAlH₄.
Substitution: : Undergoes nucleophilic substitution with bases or nucleophiles like NaOH or NH₃.
Common Reagents and Conditions
Oxidation: : Pyridinium chlorochromate (PCC), potassium permanganate (KMnO₄)
Reduction: : Lithium aluminium hydride (LiAlH₄), hydrogen gas (H₂) with metal catalysts
Substitution: : Sodium hydroxide (NaOH), ammonia (NH₃)
Major Products
Oxidation: : Formation of ketones, aldehydes, or carboxylic acids.
Reduction: : Formation of alcohols or alkanes.
Substitution: : Formation of substituted pyrrolidines.
Scientific Research Applications
rac-(3R,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,4-dihydroxypyrrolidine-3-carboxylic acid finds applications across several domains:
Chemistry: : As an intermediate in the synthesis of complex molecules.
Biology: : In studies involving enzyme-substrate interactions and molecular recognition.
Medicine: : Potential use in drug development, particularly in designing enzyme inhibitors or receptor modulators.
Industry: : Utilized in the manufacturing of fine chemicals and pharmaceuticals.
Mechanism of Action
The compound's mechanism of action is largely determined by its interaction with biological macromolecules:
Molecular Targets: : It can bind to enzymes, altering their activity, or interact with receptors to modulate signaling pathways.
Pathways Involved: : Inhibits or activates specific biochemical pathways, influencing metabolic or cellular processes.
Comparison with Similar Compounds
Similar Compounds
(3R,4S)-1-(tert-Butoxycarbonyl)-3,4-dihydroxypyrrolidine-3-carboxylic acid
(3R,4S)-1-(Methoxycarbonyl)-3,4-dihydroxypyrrolidine-3-carboxylic acid
(3R,4S)-1-(Benzyloxycarbonyl)-3,4-dihydroxypyrrolidine-3-carboxylic acid
Unique Features
The presence of the fluorene moiety in rac-(3R,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,4-dihydroxypyrrolidine-3-carboxylic acid distinguishes it from other similar compounds. This unique structural feature influences its chemical reactivity and potential bioactivity, offering distinct advantages in synthetic applications and research contexts.
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Properties
CAS No. |
2580093-41-8 |
---|---|
Molecular Formula |
C20H19NO6 |
Molecular Weight |
369.4 |
Purity |
95 |
Origin of Product |
United States |
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